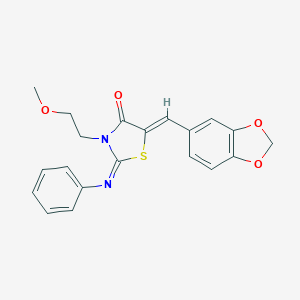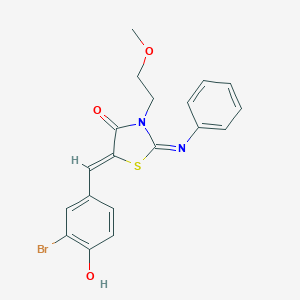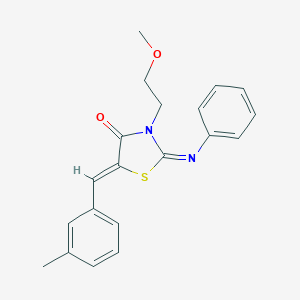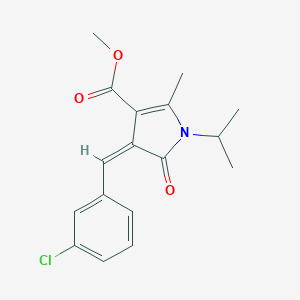
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Mecanismo De Acción
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its anti-tumor effects by inhibiting the activity of bromodomain-containing proteins, specifically BRD4. These proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BRD4, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to reduce the expression of genes that are involved in inflammation, which is a hallmark of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its specificity for bromodomain-containing proteins, which allows for targeted inhibition of gene expression. However, one limitation of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential use in combination with other cancer treatments. Additionally, further studies could investigate the effects of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on non-cancerous cells and its potential as a treatment for inflammatory diseases. Finally, research could focus on developing more efficient methods for administering N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in vivo.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves a multistep process that begins with the reaction of 2-bromo-4,5-dimethylphenylboronic acid and 4-(4-methoxy-2-methylphenyl)-2-bromobenzaldehyde. This reaction produces an intermediate product that is then subjected to a Suzuki coupling reaction with 4-bromo-2-methylphenylboronic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
|---|---|
Fórmula molecular |
C20H24BrNO2 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-13-11-18(21)19(12-14(13)2)22-20(23)7-5-6-16-8-9-17(24-4)10-15(16)3/h8-12H,5-7H2,1-4H3,(H,22,23) |
Clave InChI |
WJYIQTPLVAFXDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
SMILES canónico |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
